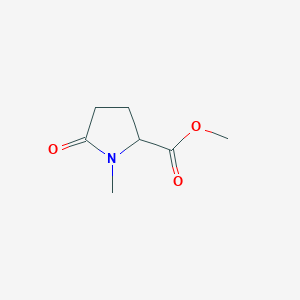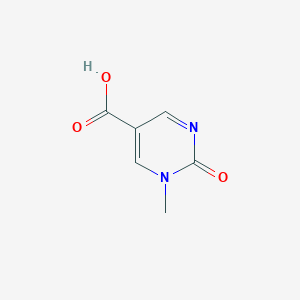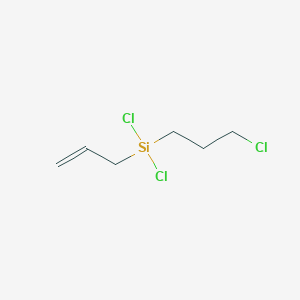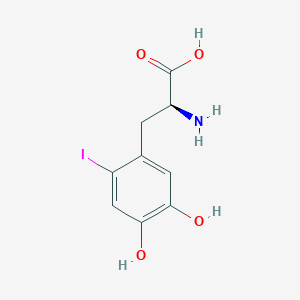
5-Hydroxy-2-iodotyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-iodotyrosine, also known as 5-HTOI, is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound is a derivative of tyrosine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters, hormones, and other biologically active compounds in the human body.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-iodotyrosine is not fully understood, but it is believed to act as a substrate for various enzymes involved in the synthesis of biologically active compounds such as thyroid hormones and catecholamines. Additionally, 5-Hydroxy-2-iodotyrosine may also exhibit direct pharmacological effects on various cellular targets, although further research is needed to elucidate these mechanisms fully.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Hydroxy-2-iodotyrosine are still being investigated, but preliminary studies suggest that it may play a role in regulating thyroid function and catecholamine synthesis. Additionally, 5-Hydroxy-2-iodotyrosine has been shown to exhibit potent anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-Hydroxy-2-iodotyrosine in lab experiments is its relative ease of synthesis and availability. Additionally, 5-Hydroxy-2-iodotyrosine can serve as a useful precursor for the synthesis of various iodinated tyrosine analogs, which have shown promise as anti-tumor and anti-inflammatory agents. However, one of the limitations of using 5-Hydroxy-2-iodotyrosine in lab experiments is its potential toxicity, as high concentrations of iodine can be harmful to cells and tissues.
Zukünftige Richtungen
There are numerous future directions for research on 5-Hydroxy-2-iodotyrosine, including further investigation into its potential as a radiotracer for PET imaging studies and its role in regulating thyroid function and catecholamine synthesis. Additionally, the development of novel iodinated tyrosine analogs based on 5-Hydroxy-2-iodotyrosine could lead to the discovery of new anti-tumor and anti-inflammatory agents. Finally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of 5-Hydroxy-2-iodotyrosine.
Synthesemethoden
The synthesis of 5-Hydroxy-2-iodotyrosine is a relatively straightforward process that involves the iodination of tyrosine using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is isolated through filtration and purification techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-iodotyrosine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. One of the primary areas of interest is its role as a precursor to the synthesis of iodinated tyrosine analogs, which have been shown to exhibit potent anti-tumor and anti-inflammatory properties. Additionally, 5-Hydroxy-2-iodotyrosine has been investigated as a potential radiotracer for use in positron emission tomography (PET) imaging studies, which can provide valuable insights into the molecular mechanisms of various diseases.
Eigenschaften
CAS-Nummer |
178273-55-7 |
|---|---|
Produktname |
5-Hydroxy-2-iodotyrosine |
Molekularformel |
C9H10INO4 |
Molekulargewicht |
323.08 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4,5-dihydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
SNWWQBXRIDJDKS-LURJTMIESA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1O)O)I)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |
Andere CAS-Nummern |
178273-55-7 |
Synonyme |
5-hydroxy-2-iodotyrosine 5-hydroxy-2-iodotyrosine, 123I-labeled 6-iodo-L-DOPA 6-iodo-L-DOPA, 123I-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



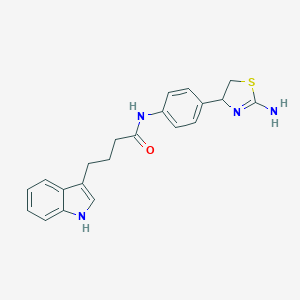
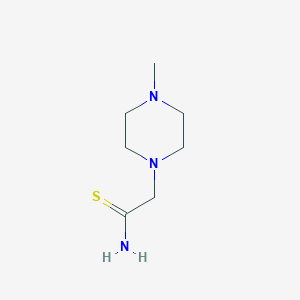
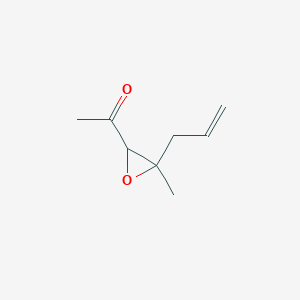
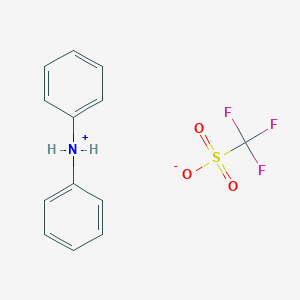
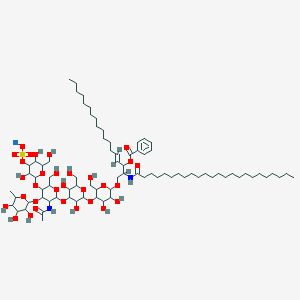
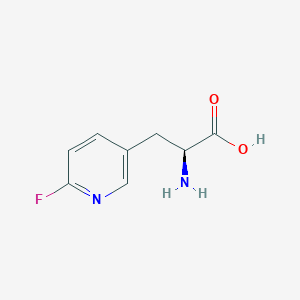
![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)
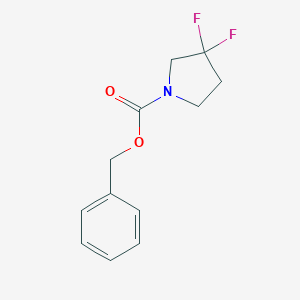

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
